Phosphine oxide, dibutylphenyl-
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Overview
Description
Phosphine oxide, dibutylphenyl- is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to an oxygen atom (P=O) and substituted with two butyl groups and one phenyl group. This compound is part of the broader class of phosphine oxides, which are known for their stability and versatility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphine oxides are typically synthesized through the oxidation of their corresponding phosphine precursors. For phosphine oxide, dibutylphenyl-, the synthesis involves the oxidation of dibutylphenylphosphine using oxidizing agents such as hydrogen peroxide or molecular oxygen. The reaction is usually carried out under controlled conditions to ensure complete oxidation without over-oxidation or degradation of the product .
Industrial Production Methods
In industrial settings, the production of phosphine oxides often involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
Phosphine oxide, dibutylphenyl- undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.
Substitution: Phosphine oxides can participate in substitution reactions, where the oxygen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, molecular oxygen.
Reducing Agents: Silanes, boranes.
Catalysts: Transition metal catalysts are often used to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of phosphine oxide, dibutylphenyl- typically yields dibutylphenylphosphine .
Scientific Research Applications
Phosphine oxide, dibutylphenyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which phosphine oxide, dibutylphenyl- exerts its effects is primarily through its ability to interact with various molecular targets. The P=O group is highly polar, allowing it to form strong hydrogen bonds and coordinate with metal ions. This makes it an effective ligand in catalysis and a potent antioxidant by scavenging free radicals .
Comparison with Similar Compounds
Phosphine oxide, dibutylphenyl- can be compared with other similar compounds such as:
Triphenylphosphine oxide: Known for its use in organic synthesis and as a ligand in coordination chemistry.
Diphenylphosphine oxide: Used in similar applications but with different steric and electronic properties.
Aminophosphine oxides: Contain additional amino groups, offering unique reactivity and applications in catalysis and material science.
Phosphine oxide, dibutylphenyl- stands out due to its specific substitution pattern, which imparts unique steric and electronic properties, making it suitable for specialized applications in both research and industry.
Properties
CAS No. |
10557-66-1 |
---|---|
Molecular Formula |
C14H23OP |
Molecular Weight |
238.30 g/mol |
IUPAC Name |
dibutylphosphorylbenzene |
InChI |
InChI=1S/C14H23OP/c1-3-5-12-16(15,13-6-4-2)14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3 |
InChI Key |
WCYAKKWAZWUWLP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP(=O)(CCCC)C1=CC=CC=C1 |
Origin of Product |
United States |
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